3-(Difluoromethyl)tetrahydrofuran-3-carboxylic acid
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Overview
Description
3-(Difluoromethyl)tetrahydrofuran-3-carboxylic acid is an organic compound with the molecular formula C6H8F2O3 and a molecular weight of 166.12 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a tetrahydrofuran ring, which is further substituted with a carboxylic acid group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)tetrahydrofuran-3-carboxylic acid typically involves the use of difluoromethylation reagents. One common method includes the reaction of difluoromethyl ketone with a suitable nucleophile under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted in large-scale reactors under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)tetrahydrofuran-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl tetrahydrofuran oxides, while reduction may produce difluoromethyl tetrahydrofuran alcohols .
Scientific Research Applications
3-(Difluoromethyl)tetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl group but has a different ring structure.
3-Furancarboxylic acid: Similar in having a carboxylic acid group attached to a furan ring.
Uniqueness
3-(Difluoromethyl)tetrahydrofuran-3-carboxylic acid is unique due to its combination of the difluoromethyl group and the tetrahydrofuran ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H8F2O3 |
---|---|
Molecular Weight |
166.12 g/mol |
IUPAC Name |
3-(difluoromethyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H8F2O3/c7-4(8)6(5(9)10)1-2-11-3-6/h4H,1-3H2,(H,9,10) |
InChI Key |
OESNQKRCZOAGGU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(C(F)F)C(=O)O |
Origin of Product |
United States |
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